![molecular formula C32H36N2O B14231163 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol CAS No. 587022-60-4](/img/structure/B14231163.png)
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural properties, which include a fluorenylidene group and piperidinylmethyl substituents attached to a phenolic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable aldehyde under acidic conditions to form the fluorenylidene intermediate.
Introduction of Piperidinylmethyl Groups: The fluorenylidene intermediate is then reacted with piperidine and formaldehyde in the presence of a base to introduce the piperidinylmethyl groups.
Phenolic Core Formation: The final step involves the coupling of the fluorenylidene-piperidinylmethyl intermediate with a phenol derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The fluorenylidene group can be reduced to form fluorenyl derivatives.
Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in bio-imaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Mécanisme D'action
The mechanism of action of 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the fluorenylidene and piperidinylmethyl groups contribute to its structural stability and reactivity. These interactions can modulate various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Similar structure with thiophene substituents.
4,4′-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Similar structure with methylphenol substituents.
Uniqueness
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol is unique due to its combination of fluorenylidene and piperidinylmethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
587022-60-4 |
|---|---|
Formule moléculaire |
C32H36N2O |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
4-(fluoren-9-ylidenemethyl)-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C32H36N2O/c35-32-25(22-33-15-7-1-8-16-33)19-24(20-26(32)23-34-17-9-2-10-18-34)21-31-29-13-5-3-11-27(29)28-12-4-6-14-30(28)31/h3-6,11-14,19-21,35H,1-2,7-10,15-18,22-23H2 |
Clé InChI |
JKDXXMRTTAFBDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)C=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
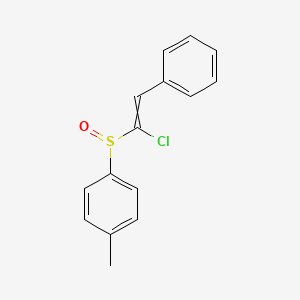


![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)

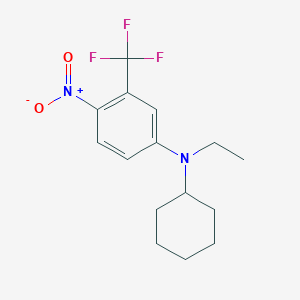

![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
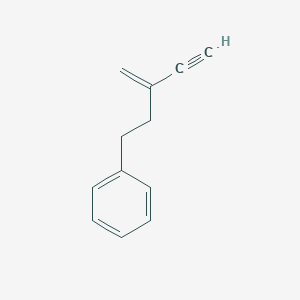
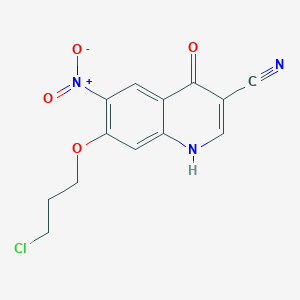
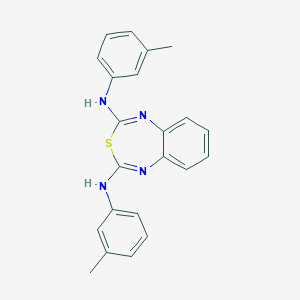
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
